molecular formula C11H17N3 B6178505 (3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine CAS No. 1604398-22-2

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine

Cat. No.: B6178505
CAS No.: 1604398-22-2
M. Wt: 191.27 g/mol
InChI Key: LUONNSFFFMTTEZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a piperazine ring substituted with a methyl group at the 3-position and a 3-methylpyridin-4-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and piperazine.

    Alkylation Reaction: The 3-methylpyridine is first alkylated using a suitable alkylating agent to introduce the methyl group at the 4-position.

    Cyclization: The alkylated product is then subjected to cyclization with piperazine under controlled conditions to form the piperazine ring.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other suitable methods to obtain the (3R)-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted piperazine derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-(3-methylpyridin-4-yl)piperazine: Lacks the methyl group at the 3-position of the piperazine ring.

    3-methyl-1-(3-methylpyridin-4-yl)piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is unique due to its specific stereochemistry and the presence of both a piperazine ring and a 3-methylpyridin-4-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1604398-22-2

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(3R)-3-methyl-1-(3-methylpyridin-4-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-7-12-4-3-11(9)14-6-5-13-10(2)8-14/h3-4,7,10,13H,5-6,8H2,1-2H3/t10-/m1/s1

InChI Key

LUONNSFFFMTTEZ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C=NC=C2)C

Canonical SMILES

CC1CN(CCN1)C2=C(C=NC=C2)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.